Talaporfin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

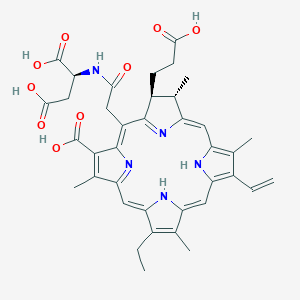

Talaporfin sodium (Laserphyrin®) is a second-generation photosensitizer approved in Japan for photodynamic therapy (PDT) in lung cancer (2004), malignant glioma (2017), and esophageal cancer (2015) . Structurally, it is a chlorin derivative—the tetra-sodium salt of mono-L-aspartyl chlorin e6 (NPe6)—with an activation wavelength of 664 nm, enabling deeper tissue penetration and reduced skin phototoxicity compared to first-generation agents . Its rapid clearance (~2-week sun-shade period) and selective accumulation in tumor cells via the SLC46A1 transporter enhance therapeutic precision .

Preparation Methods

Synthetic Routes and Reaction Conditions: Talaporfin is synthesized using chlorin e6 mono aspartic acid-4-ester as a key intermediate. The process involves hydrolyzing the chlorin e6 mono aspartic acid-4-ester to obtain this compound. This method improves product purity, simplifies the operation, and lowers equipment requirements, making it suitable for industrial production .

Industrial Production Methods: The industrial production of this compound involves the reaction of chlorin e6 with L-aspartic acid di tert butyl carbonate under the effect of a condensing agent. The intermediate is then hydrolyzed and separated through high-performance liquid chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Talaporfin undergoes various chemical reactions, including oxidation and photochemical reactions. In photodynamic therapy, this compound is activated by light to produce singlet oxygen, a reactive oxygen species that induces cell death .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using singlet oxygen generated during photodynamic therapy.

Photochemical Reactions: Light at specific wavelengths (664-667 nm) is used to activate this compound.

Major Products Formed: The primary product formed during the photodynamic activation of this compound is singlet oxygen, which is responsible for inducing cytotoxic effects in cancer cells .

Scientific Research Applications

Talaporfin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a photosensitizer in various photochemical reactions.

Biology: It is employed in studies involving cellular responses to oxidative stress.

Medicine: this compound is extensively used in photodynamic therapy for the treatment of cancers such as lung, esophageal, and brain cancers

Mechanism of Action

Talaporfin exerts its effects through a photodynamic mechanism. Upon activation by light at specific wavelengths, this compound transitions to an excited state and generates singlet oxygen. This reactive oxygen species induces cell death through oxidative damage to cellular components, including lipids, proteins, and nucleic acids .

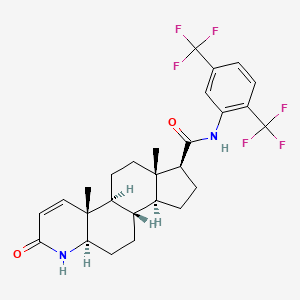

Comparison with Similar Compounds

Porfimer Sodium (Hematoporphyrin Derivative, HpD)

- Structure : Porphyrin derivative.

- Activation : 630 nm laser, limiting tissue penetration depth.

- Clearance : Slow (4–6 weeks of photosensitivity).

- Efficacy: In esophageal cancer, Porfimer PDT achieved a 58.1% local control rate, while Talaporfin demonstrated 69.0% (non-significant trend) .

- Safety : Higher rates of esophageal stricture (27.3% vs. 4.3%) and skin phototoxicity (18.2% vs. 0%) compared to this compound .

5-Aminolevulinic Acid (5-ALA)

- Structure: Endogenous porphyrin precursor.

- Activation : 635 nm.

- Specificity: Limited fluorescence in peritumoral edema, whereas this compound accumulates in edematous regions via SLC46A1, complicating tumor demarcation .

- Applications : Primarily used in glioblastoma and dermatology.

Temoporfin (mTHPC)

- Structure : Chlorin derivative.

- Activation : 652 nm.

- Efficacy : Achieved complete response in recurrent breast cancer (7/7 patients) at 0.1–0.15 mg/kg doses .

Comparative Data Table

Key Research Findings

- In Vitro Efficacy: this compound showed dose-dependent uptake in esophageal squamous cell carcinoma (ESCC) cells, inducing ROS-mediated DNA double-strand breaks and reducing clonogenic survival .

- Glioblastoma : In T98G cells, this compound PDT triggered programmed necroptosis and mitochondrial apoptosis, with clinical studies reporting improved progression-free survival in IDH-wildtype glioblastoma .

- Clinical Trials : A phase II study in esophageal cancer demonstrated an 88.5% complete response rate with this compound, outperforming Porfimer in safety and local control .

- Limitations : Fluorescence accumulation in peritumoral edema may obscure tumor margins during PDT .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Talaporfin in photodynamic therapy (PDT), and how is its efficacy experimentally validated?

this compound acts as a photosensitizer activated by laser light at 664 nm, generating reactive oxygen species (ROS) that induce tumor cell apoptosis. Preclinical validation involves measuring intracellular fluorescence intensity (e.g., in esophageal squamous cell carcinoma [ESCC] cell lines) to confirm uptake, followed by post-PDT cell viability assays using WST1 reagents. Key parameters include incubation time (24 hours), laser power (15 mW/cm²), and total light dose (10 J/cm²) .

Q. How is the tumor selectivity of this compound assessed in preclinical models?

Tumor selectivity is evaluated using fluorescence microscopy in subcutaneous mouse models. This compound (5 mg/kg) is intravenously administered, and tissue sections are analyzed 1 hour post-injection. Higher fluorescence intensity in tumors compared to normal tissues (e.g., fascia) confirms selective accumulation. Statistical analysis (mean ± SD, p < 0.05 via t-test) validates reproducibility .

Q. What experimental models are used to study this compound's pharmacokinetics and biodistribution?

Subcutaneous lung cancer mouse models are standard for distribution studies. Mice are shielded from light post-injection to prevent premature activation. Tumors are excised, sliced into 50-μm sections, and analyzed via fluorescence microscopy (excitation: 410 nm; emission: >550 nm). Comparative studies across cell lines (e.g., TE-5, TE-11) reveal uniform uptake in malignant cells .

Advanced Research Questions

Q. How do contradictory findings on this compound's protein binding (plasma vs. lipoproteins) influence pharmacokinetic modeling?

this compound binds more strongly to plasma proteins than lipoproteins, affecting its tumor delivery and clearance rates. Advanced modeling incorporates differential binding coefficients and in vivo fluorescence data to predict tissue-specific accumulation. Conflicting reports necessitate iterative adjustments to parameters like injection timing (e.g., 1 vs. 22–26 hours pre-irradiation) .

Q. What methodologies address variability in this compound accumulation across tumor types?

Comparative studies using ESCC (TE-5R, TE-11R) and lung cancer cell lines reveal divergent uptake patterns. Methodological solutions include:

- Adjusting incubation times (e.g., 24–48 hours).

- Modifying laser parameters (e.g., pulse dose rate: 2.5 mJ/cm²/pulse).

- Employing flow cytometry to quantify fluorescence intensity per 10,000 cells .

Q. How can experimental design mitigate skin photosensitivity in this compound-based PDT?

this compound's rapid clearance (1–6 hours post-injection) minimizes skin sensitization. Methodological safeguards include:

- Light shielding during/post administration.

- Optimizing injection-to-irradiation intervals (e.g., 4–6 hours for lung cancer).

- Monitoring ROS generation kinetics to balance efficacy and safety .

Properties

CAS No. |

110230-98-3 |

|---|---|

Molecular Formula |

C38H41N5O9 |

Molecular Weight |

711.8 g/mol |

IUPAC Name |

(2S)-2-[[2-[(3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18?,22-,30-/m0/s1 |

InChI Key |

SIEXFRDYNDREBM-MYPKMOTOSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

Synonyms |

laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

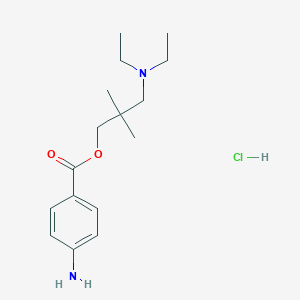

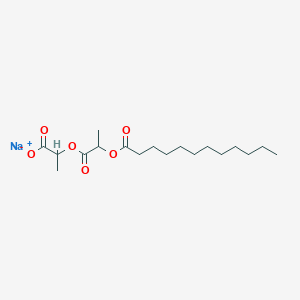

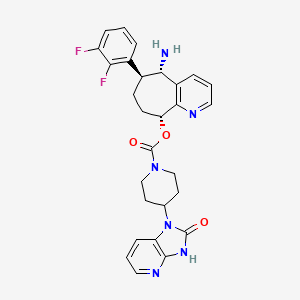

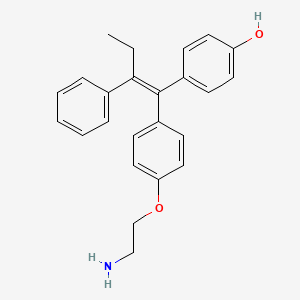

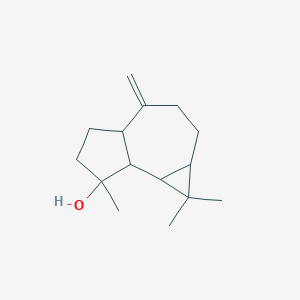

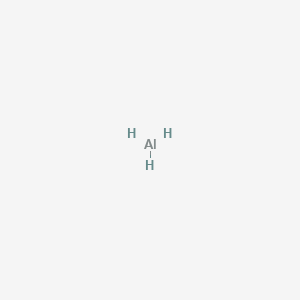

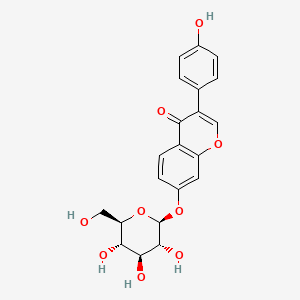

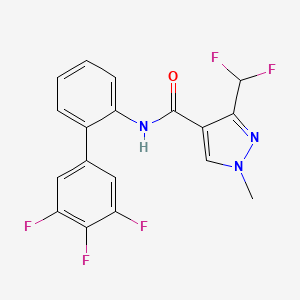

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.